6-methoxyquinolin-7-amine
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Overview
Description
6-Methoxyquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 6th position and an amine group at the 7th position of the quinoline ring makes this compound a unique and valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyquinolin-7-amine can be achieved through several classical and modern synthetic routes. One common method involves the Gould-Jacobs reaction, which includes the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenones with aldehydes or ketones in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact . These methods ensure efficient large-scale production while adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinolin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 6-Methoxyquinoline.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6-Methoxyquinolin-7-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-methoxyquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antibacterial and antifungal activities are linked to its ability to disrupt cell membrane integrity and inhibit essential enzymes .
Comparison with Similar Compounds
6-Methoxyquinolin-7-amine can be compared with other quinoline derivatives, such as:
8-Aminoquinoline: Known for its antimalarial properties but differs in the position of the amine group.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.
Quinoxaline: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness: The unique substitution pattern of this compound, with a methoxy group at the 6th position and an amine group at the 7th position, imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives .
Properties
IUPAC Name |
6-methoxyquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVCONCMWKRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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